

Quantitative Solubility Data for 4-Chloro-7-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B093802

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While specific solubility data for **4-Chloro-2-methyl-7-(trifluoromethyl)quinoline** is not readily available, the following table summarizes the known solubility of the closely related compound, 4-Chloro-7-(trifluoromethyl)quinoline. This data provides a valuable reference point for understanding the solubility characteristics of this class of compounds.

Compound	Solvent	Temperature	Solubility	Source
4-Chloro-7-(trifluoromethyl)quinoline	Chloroform	Not Specified	25 mg/mL	[1]
4-Chloro-7-(trifluoromethyl)quinoline	Water	Not Specified	-4.83 (log ₁₀ WS in mol/L)	[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like **4-Chloro-2-methyl-7-(trifluoromethyl)quinoline** in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[3]

2.1. Materials and Equipment

- Test compound (e.g., **4-Chloro-2-methyl-7-(trifluoromethyl)quinoline**)
- High-purity organic solvent
- Analytical balance
- Volumetric flasks and pipettes
- Scintillation vials or other suitable sealed containers
- Thermostatic shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

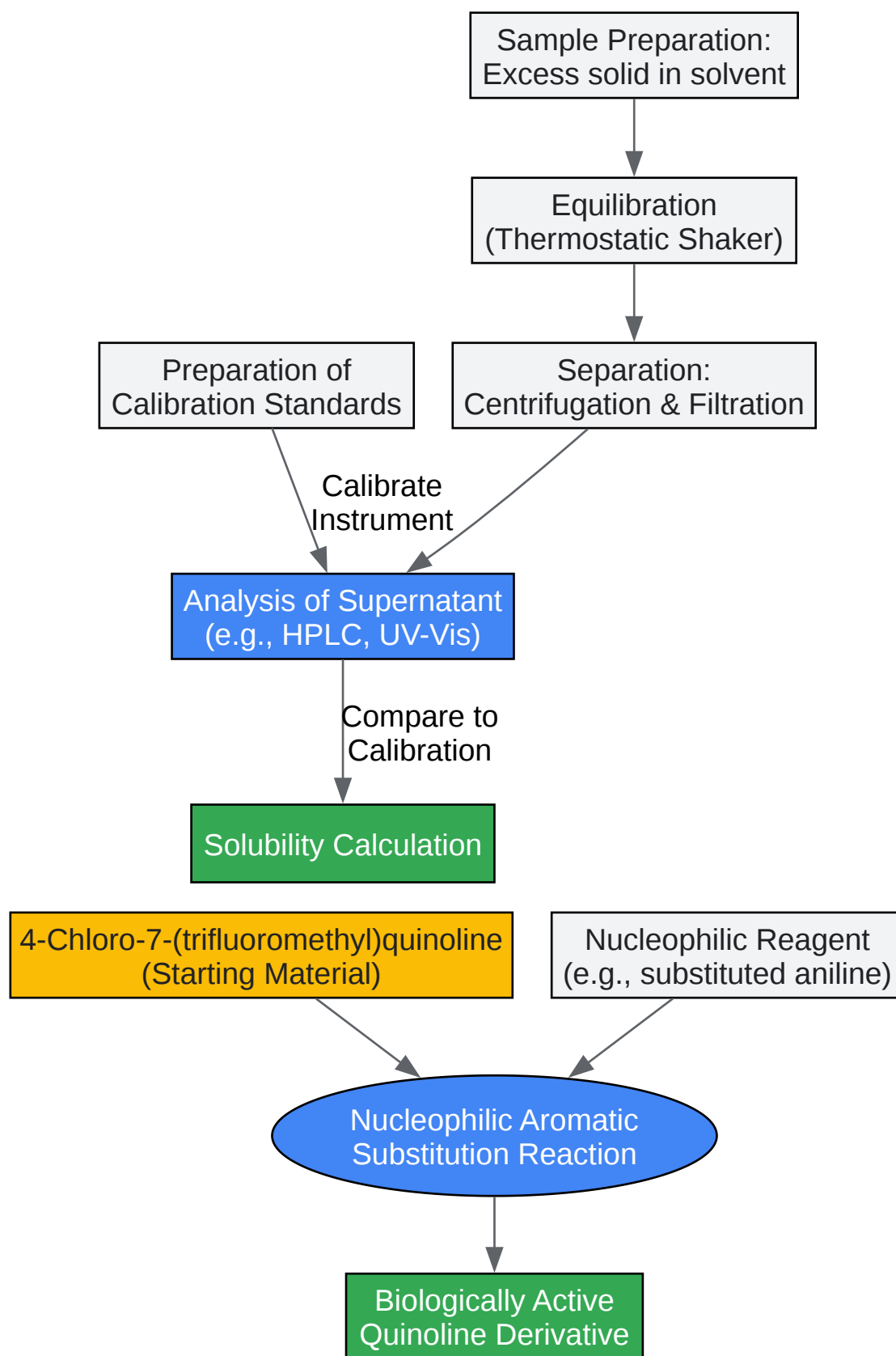
2.2. Procedure

- Preparation of Calibration Curve:
 - Accurately weigh a precise amount of the test compound and dissolve it in a known volume of the selected solvent to create a stock solution of known concentration.[\[3\]](#)
 - Prepare a series of calibration standards by performing serial dilutions of the stock solution.[\[3\]](#)
 - Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve of response versus concentration.
- Sample Preparation for Solubility Measurement:
 - Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[\[3\]](#)
 - Seal the vials securely to prevent any solvent evaporation during the experiment.[\[3\]](#)
- Equilibration:

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[\[3\]](#)
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid material.[\[3\]](#)
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the supernatant through a syringe filter to remove any remaining particulate matter.[\[3\]](#)
- Quantification:
 - Dilute the filtered supernatant to a concentration that falls within the range of the previously prepared calibration curve.
 - Analyze the diluted sample using the same analytical method used for the calibration standards.
 - Determine the concentration of the dissolved compound in the sample by using the calibration curve. The calculated concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Diagrams and Workflows

To visually represent the processes involved in solubility studies, the following diagrams illustrate the general experimental workflow.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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